3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol
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Overview
Description
3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol is an organic compound with the molecular formula C6H12Cl2O3 It is a derivative of propane-1,2-diol, where two chlorine atoms are attached to the second carbon of the propyl group, and an ether linkage connects the propyl group to another propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol typically involves the reaction of 1,3-dichloropropane with propane-1,2-diol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of propane-1,2-diol attacks the carbon atom bonded to the chlorine atoms in 1,3-dichloropropane, resulting in the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is typically carried out in a solvent like dimethyl sulfoxide or tetrahydrofuran to enhance the solubility of the reactants and improve the reaction rate.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove the chlorine atoms and form a simpler diol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of propane-1,2-diol.
Substitution: Formation of substituted derivatives like 3-[(1,3-dihydroxypropan-2-yl)oxy]propane-1,2-diol.
Scientific Research Applications
3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved may include disruption of cellular processes or induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropane: A precursor in the synthesis of 3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol.
Propane-1,2-diol: The parent compound from which this compound is derived.
3-[(1,3-Dihydroxypropan-2-yl)oxy]propane-1,2-diol: A potential product of substitution reactions involving this compound.
Uniqueness
This compound is unique due to its dual functionality, possessing both ether and diol groups, which allows it to participate in a wide range of chemical reactions. Its dichlorinated propyl group also provides distinct reactivity compared to similar compounds.
Properties
CAS No. |
91324-70-8 |
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Molecular Formula |
C6H12Cl2O3 |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
3-(1,3-dichloropropan-2-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C6H12Cl2O3/c7-1-6(2-8)11-4-5(10)3-9/h5-6,9-10H,1-4H2 |
InChI Key |
POYDHVUEMVIJIA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC(CCl)CCl)O)O |
Origin of Product |
United States |
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